molecular formula C22H19NO9 B12366371 Dyrk1A-IN-6

Dyrk1A-IN-6

Cat. No.: B12366371
M. Wt: 441.4 g/mol
InChI Key: KAZTZWJRACUQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dyrk1A-IN-6 is a compound that acts as an inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to several diseases, including Down syndrome, Alzheimer’s disease, and certain cancers .

Preparation Methods

The synthesis of Dyrk1A-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.

    Final Coupling: The final step involves coupling the intermediates under controlled conditions to form this compound.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures.

Chemical Reactions Analysis

Dyrk1A-IN-6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of this compound with modified functional groups.

Scientific Research Applications

Dyrk1A-IN-6 has several scientific research applications, including:

Mechanism of Action

Dyrk1A-IN-6 exerts its effects by inhibiting the kinase activity of DYRK1A. This inhibition occurs through the binding of this compound to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its substrates. The molecular targets and pathways involved include the regulation of transcription factors, cell cycle proteins, and signaling molecules that control cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Dyrk1A-IN-6 is compared with other DYRK1A inhibitors, such as harmine, leucettine L41, and INDY. While these compounds also inhibit DYRK1A, this compound is unique in its binding affinity, selectivity, and potential therapeutic applications. Similar compounds include:

This compound stands out due to its unique chemical structure, which allows for specific interactions with the ATP-binding pocket of DYRK1A, leading to effective inhibition and potential therapeutic benefits.

Properties

Molecular Formula

C22H19NO9

Molecular Weight

441.4 g/mol

IUPAC Name

[6,8-dihydroxy-3-(3,4,5-trihydroxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trihydroxyphenyl)methanone

InChI

InChI=1S/C22H19NO9/c24-12-1-9-2-14(10-3-16(26)20(30)17(27)4-10)23(8-13(9)15(25)7-12)22(32)11-5-18(28)21(31)19(29)6-11/h1,3-7,14,24-31H,2,8H2

InChI Key

KAZTZWJRACUQJK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C=C(C=C2O)O)C(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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